2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine is an organic compound characterized by its unique structure that includes a pyrazole ring with two methyl substituents and an N-methylated ethylamine group. This compound is a derivative of 3,5-dimethylpyrazole, which is known for its diverse applications in medicinal chemistry and coordination chemistry. The compound's IUPAC name reflects its structural components, highlighting the presence of both the pyrazole moiety and the amine functionality.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine falls under the category of organic compounds and more specifically, it is classified as a pyrazole derivative. Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms, which contribute to their chemical reactivity and biological activity.
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine typically involves several key steps:
The synthesis methods may vary based on desired yield and purity levels. Industrial applications may employ continuous flow reactors to optimize production efficiency and scalability.
The molecular structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine features:
The molecular formula is with a molecular weight of approximately 155.22 g/mol. The InChI identifier for this compound is InChI=1S/C8H15N3.H2O4S/c1-7-6-8(2)11(10-7)5-4-9-3;1-5(2,3)4/h6,9H,4-5H2,1-3H3;(H2,1,2,3,4)
.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine can participate in various chemical reactions including:
These reactions are significant in synthesizing new compounds or modifying existing ones for enhanced properties or activities.
The mechanism of action for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine largely depends on its interactions as a ligand in metal complexes or its role in biological systems. Its nitrogen atoms can coordinate with metal ions, influencing catalytic processes or biological pathways.
Research indicates that derivatives of pyrazole compounds exhibit various biological activities including antibacterial and anti-inflammatory effects .
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine is typically a white to off-white solid that is soluble in polar organic solvents.
The compound exhibits stability under standard laboratory conditions but may react under specific conditions such as high temperatures or in the presence of strong oxidizing agents.
Relevant data includes:
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine has numerous applications in:
This compound's unique structure allows it to participate in various chemical reactions, making it valuable for research and industrial applications across multiple fields.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: